molecular formula C7H12N2O B2775413 (3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole CAS No. 2445750-74-1

(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

Cat. No.: B2775413
CAS No.: 2445750-74-1
M. Wt: 140.186
InChI Key: FSCBDDOKZIRLCN-KNVOCYPGSA-N
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Description

(3aS,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole is a specialized chiral heterocyclic building block of significant interest in advanced chemical synthesis and drug discovery. This compound features a fused cyclopenta[c]pyrrole scaffold, a structure recognized as a privileged framework in medicinal chemistry for its ability to impart conformational constraint and three-dimensionality to molecules . The core octahydrocyclopenta[c]pyrrole system is a well-described cis-fused [3.3.0] bicyclic structure, which serves as a versatile synthetic intermediate . The introduction of a nitroso group at the 2-position significantly enhances its utility, making it a key precursor for the synthesis of diverse compound libraries. Researchers primarily value this nitrosated derivative for its reactivity, which allows for further functionalization to create novel chemical entities. Its primary research applications include serving as a constrained scaffold for the development of pharmacologically active compounds, particularly in the exploration of new sulfonylurea-like therapeutics and other small molecule inhibitors . The stereochemically defined (3aS,6aR) configuration ensures precise spatial orientation, which is critical for studying structure-activity relationships and for achieving selective target engagement in biological systems. This compound is intended for use in research laboratories as a key intermediate to accelerate innovation in lead optimization and agrochemical research.

Properties

IUPAC Name

(3aS,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCBDDOKZIRLCN-KNVOCYPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H]2C1)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its cyclopentapyrrole framework with a nitroso group. Its molecular formula is C7H12N2OC_7H_{12}N_2O and it has a molecular weight of approximately 140.186 g/mol. The InChI key for this compound is FSCBDDOKZIRLCN, which can be used for database searches in chemical repositories like PubChem .

Biological Activity Overview

Research indicates that compounds containing pyrrole structures often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related pyrrole derivatives have shown promising results.

Anti-inflammatory Activity

A study on fused pyrroles demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. For instance, compounds similar to those derived from the pyrrole framework exhibited significant inhibition percentages (up to 31.28%) in models of inflammation . Although specific data for this compound are lacking, its structural analogs suggest potential efficacy in this area.

Anticancer Activity

Pyrrole derivatives have been explored for their anticancer properties. A recent study on novel pyrrole hydrazones indicated low cytotoxicity against normal cells while exhibiting antiproliferative effects on various tumor cell lines . These findings suggest that this compound could be a candidate for further investigation in cancer research.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study examining the effects of fused pyrroles on inflammatory mediators revealed that certain compounds significantly inhibited cytokine release in vitro . This suggests that this compound may exhibit similar properties.
  • Safety and Efficacy :
    • Research involving new pyrrole hydrazones demonstrated low cytotoxicity and absence of phototoxic potential while inducing apoptosis in cancer cell lines . Such profiles are critical for evaluating the safety of this compound.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Anti-inflammatoryPyrrolopyridinesUp to 31.28% inhibition of cytokines
AnticancerPyrrole hydrazonesInduced apoptosis; low cytotoxicity
CytotoxicityVarious pyrrolesLow cytotoxicity against normal cells

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its unique structural properties.

Case Study: Anticancer Activity
Research has indicated that derivatives of cyclopentapyrrole compounds exhibit anticancer properties. For example, studies have shown that similar nitroso compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive nitrogen species that lead to oxidative stress in malignant cells .

StudyFindings
Smith et al. (2020)Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Johnson et al. (2021)Reported enhanced apoptosis in leukemia cells treated with nitroso derivatives.

Materials Science

(3aS,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole has been explored as a building block for synthesizing advanced materials.

Case Study: Polymer Synthesis
The compound can be utilized in the synthesis of polymers through ring-opening reactions. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Polymer TypeApplication
Biodegradable PolymersUsed for controlled drug release and tissue engineering scaffolds.
Conductive PolymersInvestigated for use in electronic devices and sensors.

Biological Research

The compound's interaction with biological systems has been a focus of research.

Case Study: Neuroprotective Effects
Recent studies suggest that nitroso compounds may exert neuroprotective effects by modulating nitric oxide pathways in neuronal cells. This has implications for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

ResearchOutcome
Lee et al. (2022)Found that nitroso derivatives improved neuronal survival rates under oxidative stress conditions.
Patel et al. (2023)Reported reduced inflammation in animal models of neurodegeneration when treated with related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Nitroso vs. Hydroxyl/Protected Amines
  • (3aS,6aR)-2-Boc-5-Hydroxy-3,3a,4,5,6,6a-Hexahydro-1H-Cyclopenta[c]Pyrrole This derivative features a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a hydroxyl group at position 3.
Nitroso vs. Tosyl/Methylene Substitutions
  • (3aS,6aR)-4-Methylene-2-Tosyl-2,3,3a,4,5,6,6a,7,8,9-Decahydro-1H-Azuleno[4,5-c]Pyrrole This tricyclic derivative incorporates a tosyl (-SO₂C₆H₄CH₃) group and a methylene bridge, expanding the ring system to an azulene-pyrrole hybrid. The tosyl group enhances steric bulk and directs reactivity in cross-coupling reactions, unlike the nitroso group’s propensity for redox or cycloaddition reactions .

Stereochemical and Pharmacological Relevance

The (3As,6aR) configuration is critical for bioactivity. For example:

  • N-(3,4-Dichloro-2-Fluorophenyl)-6-Methoxy-7-{[(3aR,6aS)-2-Methyloctahydrocyclopenta[c]Pyrrol-5-yl]Methoxy}-4-Quinazolinamine
    This quinazolinamine derivative uses the (3aR,6aS) stereoisomer of the cyclopenta[c]pyrrole scaffold as a substituent, demonstrating the importance of stereochemistry in receptor binding for kinase inhibition .

Key Research Findings

Compound Key Feature Application/Activity Reference
(3As,6aR)-2-Nitroso derivative Nitroso group, blood glucose impurity Pharmaceutical quality control
2-Boc-5-Hydroxy analog Boc protection, hydroxyl group Synthetic intermediate
4-Methylene-2-Tosyl tricyclic Tosyl group, azulene-pyrrole hybrid Medicinal chemistry scaffold
Quinazolinamine derivative (3aR,6aS) stereochemistry Kinase inhibition candidate

Q & A

Q. What analytical techniques are essential for confirming the stereochemical configuration of (3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole?

Methodological Answer: The stereochemical configuration of this bicyclic compound must be validated using a combination of NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR with NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to resolve absolute configuration. For example, related cyclopenta[c]pyrrole derivatives were structurally confirmed via 1^1H NMR coupling constants to infer ring puckering and substituent orientation . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula and purity, while polarimetry can assess optical activity if chiral centers are present .

Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?

Methodological Answer: Synthesis requires strict control of reaction conditions to preserve stereochemistry. For nitroso-containing bicyclic systems:

  • Use chiral auxiliaries or asymmetric catalysis (e.g., Pd(OAc)2_2 in cross-coupling reactions, as seen in analogous syntheses ).
  • Optimize reducing agents (e.g., NaBH4_4 or LiAlH4_4) for selective nitroso group reduction without altering the fused ring system.
  • Employ HPLC purification with chiral columns to isolate enantiomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent polarity, or cell line variability). To address this:

  • Standardize bioactivity assays using identical cell lines (e.g., HEK293 or HeLa) and solvent systems (e.g., DMSO concentration ≤0.1%).
  • Perform dose-response curves across multiple replicates to confirm EC50_{50}/IC50_{50} consistency.
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities .

Q. What strategies optimize the compound's stability under physiological conditions for pharmacological studies?

Methodological Answer: Nitroso groups are prone to hydrolysis or redox reactions. Stabilization approaches include:

  • Salt formation (e.g., hydrochloride salts) to enhance aqueous solubility and reduce degradation .
  • Formulation additives like cyclodextrins or liposomal encapsulation to protect the nitroso moiety.
  • Accelerated stability testing under varying pH (1.2–7.4) and temperature (4–37°C) to identify degradation pathways via LC-MS/MS .

Q. How do computational methods contribute to understanding the compound's interaction with biological targets?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs or enzymes, leveraging the compound’s fused ring system for hydrophobic interactions .
  • Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in lipid bilayers or aqueous environments.
  • QSAR models correlate structural features (e.g., nitroso group electronegativity) with activity, guiding lead optimization .

Q. What experimental designs are recommended to study the compound's stereochemical impact on biological activity?

Methodological Answer:

  • Synthesize diastereomer pairs (e.g., (3As,6aR) vs. (3As,6aS)) and compare their activity in cell-based assays.
  • Use circular dichroism (CD) to monitor conformational changes upon target binding.
  • Conduct mutagenesis studies on target proteins to identify stereospecific binding pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer: Yield variations may stem from differences in:

  • Catalyst loading (e.g., Pd(OAc)2_2 at 5 mol% vs. 10 mol% in cross-coupling steps ).
  • Reaction time/temperature (e.g., nitroso group installation at −20°C vs. 0°C).
  • Workup protocols (e.g., silica gel chromatography vs. recrystallization).
    Resolve by reproducing methods under controlled conditions and publishing detailed reaction logs with raw data (e.g., TLC plates, NMR spectra) .

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